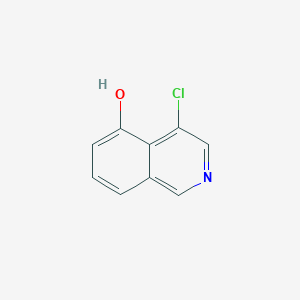

4-Chloroisoquinolin-5-ol

Description

Significance of the Isoquinoline (B145761) Core in Contemporary Organic and Medicinal Chemistry Research

The isoquinoline scaffold, a bicyclic aromatic system containing a pyridine (B92270) ring fused to a benzene (B151609) ring, is a fundamental structural motif in a vast array of natural products and synthetic compounds. rsc.orgnih.gov Its importance is underscored by its presence in numerous clinically used drugs and molecules under investigation for therapeutic applications. researchgate.netnih.gov Derivatives of isoquinoline have demonstrated a wide spectrum of biological activities, including but not limited to:

Anticancer nih.govontosight.ai

Antiviral ontosight.aichemshuttle.com

Antimicrobial and Antifungal nih.govresearchgate.netontosight.ai

Antihypertensive researchgate.net

Anti-inflammatory nih.govresearchgate.net

Antioxidant nih.govresearchgate.net

Antidepressant nih.govresearchgate.net

The versatility of the isoquinoline core allows for functionalization at various positions, leading to a rich diversity of chemical structures with distinct biological profiles. rsc.org This structural adaptability makes it a favored template in drug discovery, enabling chemists to modulate pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. researchgate.netnih.gov

Rationale for Investigating Halogenated Hydroxyisoquinolines as Distinct Structural Motifs

The introduction of halogen atoms and hydroxyl groups onto the isoquinoline scaffold creates a specific subclass of compounds known as halogenated hydroxyisoquinolines. The strategic placement of these functional groups can significantly influence the molecule's physicochemical properties and biological activity.

Halogenation, the process of introducing one or more halogen atoms, is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. chemshuttle.comnih.gov The chlorine substituent in 4-Chloroisoquinolin-5-ol, for instance, can act as a bioisosteric replacement for other groups, potentially improving the compound's metabolic profile. chemshuttle.com

The hydroxyl group, on the other hand, can participate in hydrogen bonding interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors. ontosight.ai The combination of a halogen and a hydroxyl group on the isoquinoline framework thus presents a unique opportunity to fine-tune the electronic and steric properties of the molecule, potentially leading to compounds with novel or enhanced biological activities. Research into related halogenated hydroxyquinolines has highlighted their potential as antimicrobial agents, further justifying the focused investigation of their isoquinoline counterparts. nih.govnih.gov

Overview of Research Objectives and Potential Academic Contributions Pertaining to this compound

The primary research objective concerning this compound is to thoroughly characterize its chemical properties and explore its potential as a building block in the synthesis of more complex molecules. Specific areas of investigation include:

Synthesis and Reactivity: Developing efficient and scalable synthetic routes to this compound and understanding its reactivity in various chemical transformations. This includes studying the influence of the chloro and hydroxyl groups on the reactivity of the isoquinoline ring system.

Structural Analysis: Elucidating the precise three-dimensional structure of the molecule and its derivatives to understand structure-activity relationships.

Biological Screening: Evaluating the potential of this compound and its derivatives across a range of biological assays to identify any significant therapeutic potential. For example, its structural similarity to compounds explored as viral polymerase inhibitors and hypoxia-activated prodrugs suggests promising avenues for investigation. chemshuttle.com

Materials Science Applications: Investigating the electronic properties of this compound and its derivatives for potential use in organic electronics, such as in the development of organic field-effect transistors. chemshuttle.com

The academic contributions of this research are expected to be multifaceted. A deeper understanding of the synthesis and reactivity of this compound will expand the synthetic chemist's toolbox for creating novel isoquinoline-based compounds. Furthermore, the identification of any significant biological activity could pave the way for the development of new therapeutic agents. Finally, explorations into its material properties could open up new applications in the field of organic electronics.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 1956384-89-6 |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.61 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 175-178 °C |

| Solubility | Limited in water, soluble in methanol (B129727) and DMSO |

Data sourced from commercial supplier information. chemshuttle.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloroisoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-5-11-4-6-2-1-3-8(12)9(6)7/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWLPLYJHZKYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 4 Chloroisoquinolin 5 Ol

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) in Detailed Structural Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides invaluable information regarding the functional groups and skeletal vibrations of a molecule. While direct experimental spectra for 4-Chloroisoquinolin-5-ol are not widely published, a detailed analysis can be inferred from the known vibrational modes of isoquinoline (B145761), halogenated aromatics, and phenols.

The FT-IR and FT-Raman spectra are expected to be complementary. The key vibrational modes anticipated for this compound are detailed below:

O-H Vibrations: The hydroxyl group (-OH) is expected to exhibit a strong, broad absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration. The broadness is due to intermolecular hydrogen bonding in the solid state. The corresponding O-H in-plane bending and out-of-plane bending vibrations are expected at lower frequencies.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the isoquinoline core typically appear in the region of 3000-3100 cm⁻¹.

C=C and C=N Stretching: The aromatic ring stretching vibrations (C=C and C=N) of the isoquinoline nucleus are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region. These are often strong in both FT-IR and FT-Raman spectra and are characteristic of the fused aromatic system.

C-O Stretching: The C-O stretching vibration of the phenolic hydroxyl group should appear as a strong band in the FT-IR spectrum, typically around 1200-1260 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is anticipated to give rise to a strong absorption in the FT-IR spectrum in the range of 700-850 cm⁻¹. This band can be a key identifier for the halogen substitution.

Ring Bending Modes: In-plane and out-of-plane bending vibrations of the isoquinoline ring system occur at lower wavenumbers, providing a fingerprint region unique to the substitution pattern.

The analysis of related compounds, such as isoquinoline itself, shows characteristic C-C stretching modes between 1590 and 1124 cm⁻¹ nist.gov. Studies on substituted quinolines and isoquinolines confirm that the vibrational frequencies are sensitive to the nature and position of substituents, which influences the electronic distribution and bond strengths within the aromatic system researchgate.netuchicago.edu.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (FT-Raman) |

| O-H Stretch | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |

| C=C / C=N Ring Stretch | 1400-1650 | Medium-Strong | Strong |

| C-O Stretch | 1200-1260 | Strong | Medium |

| C-Cl Stretch | 700-850 | Strong | Medium |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Stereochemical and Positional Assignment (¹H, ¹³C NMR)

High-resolution ¹H and ¹³C NMR spectroscopy are paramount for determining the precise connectivity and chemical environment of atoms in this compound. Based on the principles of chemical shifts, coupling constants, and established data for substituted isoquinolines, a detailed spectral assignment can be predicted.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons.

The proton at C1, adjacent to the nitrogen, is expected to be the most deshielded, appearing at a high chemical shift (δ > 8.5 ppm).

The proton at C3, also in the pyridine (B92270) ring, will resonate at a downfield region.

The protons on the benzenoid ring (H6, H7, H8) will appear in the aromatic region (δ 7.0-8.0 ppm). The electron-donating hydroxyl group at C5 will shield the ortho (H6) and para (H8) protons, shifting them slightly upfield compared to the meta proton (H7).

The hydroxyl proton (-OH) signal may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms of the isoquinoline core.

The carbons bearing the electronegative nitrogen (C1, C3) and chlorine (C4) atoms will be significantly deshielded.

The carbon attached to the hydroxyl group (C5) will also show a downfield shift due to the oxygen's electronegativity.

Quaternary carbons (C4, C4a, C5, C8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Data from related structures, such as 4-chloroquinoline, show characteristic downfield shifts for carbons bearing the chloro-substituent spectrabase.com. The electronic effects of both the chloro and hydroxyl groups are crucial for the precise assignment of chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~8.5 - 9.0 | ~150 - 155 |

| 3 | ~8.0 - 8.5 | ~145 - 150 |

| 4 | - | ~125 - 130 |

| 4a | - | ~130 - 135 |

| 5 | - | ~150 - 155 |

| 6 | ~7.0 - 7.4 | ~115 - 120 |

| 7 | ~7.4 - 7.8 | ~125 - 130 |

| 8 | ~7.2 - 7.6 | ~118 - 123 |

| 8a | - | ~135 - 140 |

| 5-OH | Variable | - |

*Predicted values are based on additive rules and data from analogous substituted isoquinolines and quinolines.

Mass Spectrometric Techniques for Precise Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., LC-HRMS, EI-TOF)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Using techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) with a Time-of-Flight (TOF) or Orbitrap analyzer, the precise mass of the molecular ion ([M]⁺ or [M+H]⁺) of this compound can be determined. The calculated exact mass for the molecular formula C₉H₆ClNO is 179.0138. HRMS can confirm this mass with high accuracy (typically < 5 ppm error), which in turn validates the elemental composition. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be clearly visible in the mass spectrum, with a characteristic M+2 peak at about one-third the intensity of the molecular ion peak, providing definitive evidence for the presence of a single chlorine atom miamioh.edu.

Fragmentation Pattern Analysis: Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS experiments would reveal the fragmentation pathways. For this compound, key fragmentations are expected to be:

Loss of Cl radical: Cleavage of the C-Cl bond to form a [M-Cl]⁺ ion. This is a common fragmentation for halogenated aromatic compounds youtube.com.

Loss of CO: Ejection of a carbon monoxide molecule from the phenolic ring, a characteristic fragmentation for phenols, to give a [M-CO]⁺ ion.

Loss of HCN: A retro-Diels-Alder type fragmentation or rearrangement of the pyridine ring can lead to the loss of a neutral hydrogen cyanide molecule, a typical fragmentation for nitrogen-containing heterocyclic compounds.

Sequential Losses: Combinations of the above fragmentations, such as the loss of CO followed by HCN, can also be observed.

Analysis of analogous compounds like 4-chloroquinoline shows a prominent molecular ion and fragments corresponding to the loss of chlorine and subsequent loss of HCN nist.gov. The fragmentation patterns of various isoquinoline alkaloids have been extensively studied and provide a basis for interpreting the spectrum of this substituted derivative researchgate.net.

Table 3: Predicted Key Mass Fragments for this compound

| Ion | Proposed Structure / Loss | m/z (for ³⁵Cl) |

| [C₉H₆ClNO]⁺ | Molecular Ion (M⁺) | 179 |

| [C₉H₆NO]⁺ | [M-Cl]⁺ | 144 |

| [C₈H₆ClN]⁺ | [M-CO]⁺ | 151 |

| [C₈H₅ClO]⁺ | [M-HCN]⁺ | 152 |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of known isoquinoline derivatives allows for a reliable prediction of its key structural features.

The isoquinoline core is an aromatic, planar bicyclic system. It is expected that the fused ring system in this compound will be largely planar. The bond lengths within the rings will exhibit values intermediate between typical single and double bonds, characteristic of aromatic systems.

The chlorine and hydroxyl substituents will lie in the plane of the aromatic rings. In the crystal lattice, intermolecular hydrogen bonding involving the hydroxyl group (O-H···N or O-H···O) is highly probable, influencing the molecular packing. Crystal structures of other substituted isoquinolines demonstrate how substituents can dictate the formation of dimers, chains, or more complex three-dimensional networks through such interactions researchgate.neteurjchem.com. These non-covalent interactions are critical in determining the physical properties of the solid material.

Table 4: Predicted Structural Parameters for this compound *

| Parameter | Predicted Value |

| C=C Aromatic Bond Length | ~1.38 - 1.42 Å |

| C-N Aromatic Bond Length | ~1.36 - 1.38 Å |

| C-Cl Bond Length | ~1.73 - 1.75 Å |

| C-O Bond Length | ~1.35 - 1.37 Å |

| Ring System | Planar |

*Predicted values based on typical bond lengths and data from crystallographic databases for related structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated system. The isoquinoline ring system is a chromophore that absorbs in the UV region. The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions.

Based on the spectrum of isoquinoline, which exhibits characteristic absorption bands, the introduction of substituents will cause shifts in the absorption maxima (λ_max) rsc.org.

Hydroxyl Group (-OH): As an auxochrome with lone pairs on the oxygen, the -OH group will participate in resonance with the aromatic system. This electron-donating effect typically leads to a bathochromic shift (shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect).

Chlorine Atom (-Cl): The chlorine atom has a dual effect. Its inductive effect is electron-withdrawing, while its resonance effect is electron-donating. For halogens on an aromatic ring, the resonance effect often leads to a slight bathochromic shift.

The combined effect of these two substituents on the conjugated π-system of the isoquinoline core is expected to result in a spectrum where the absorption bands are shifted to longer wavelengths compared to the parent isoquinoline molecule. The exact λ_max values would be sensitive to the solvent polarity.

Table 5: Predicted UV-Vis Absorption Maxima for this compound *

| Transition | Predicted λ_max Range (nm) |

| π → π | 220 - 250 |

| π → π | 270 - 300 |

| π → π* | 320 - 350 |

*Predicted ranges are based on the spectrum of isoquinoline and typical shifts induced by -OH and -Cl substituents.

Chemical Reactivity and Mechanistic Studies of 4 Chloroisoquinolin 5 Ol

Nucleophilic Aromatic Substitution Reactions on the Halogenated Isoquinoline (B145761) Ring

The isoquinoline ring system, particularly its pyridine-like (or pyridinoid) ring, is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic makes positions on the pyridinoid ring susceptible to nucleophilic attack, especially when a good leaving group, such as chlorine, is present. In 4-Chloroisoquinolin-5-ol, the chlorine atom at the C-4 position is activated towards nucleophilic aromatic substitution (SNAr).

The reactivity of the C-4 position is analogous to that observed in 4-chloroquinolines and 2,4-dichloroquinazolines, where the C-4 position is consistently found to be more susceptible to nucleophilic attack than other positions under mild conditions. stackexchange.comresearchgate.netnih.govlassbio.com.brnih.gov This enhanced reactivity is attributed to the ability of the nitrogen atom to stabilize the negatively charged intermediate, known as a Meisenheimer complex, formed during the addition-elimination mechanism. wikipedia.orgfrontiersin.orgnih.govresearchgate.netnih.gov

A variety of nucleophiles can be employed to displace the chloride at the C-4 position, leading to a diverse array of 4-substituted 5-hydroxyisoquinoline (B118818) derivatives. These reactions are foundational for building molecular complexity and accessing compounds with potential biological applications. frontiersin.org

Table 1: Representative Nucleophilic Aromatic Substitution Reactions at C-4

| Nucleophile (Nu-H) | Reagent Example | Product: 4-Nu-isoquinolin-5-ol |

|---|---|---|

| Amine (R-NH₂) | Aniline, Benzylamine | 4-Arylamino- or 4-Alkylamino-isoquinolin-5-ol |

| Alcohol (R-OH) | Sodium Methoxide | 4-Methoxyisoquinolin-5-ol |

| Thiol (R-SH) | Sodium Thiophenoxide | 4-(Phenylthio)isoquinolin-5-ol |

| Azide (N₃⁻) | Sodium Azide | 4-Azidoisoquinolin-5-ol |

Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Isoquinoline Moiety

Electrophilic aromatic substitution (SEAr) on the isoquinoline nucleus is mechanistically distinct from nucleophilic substitution. The pyridinoid ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, which would be further amplified upon protonation of the nitrogen under acidic reaction conditions. Consequently, electrophilic substitution occurs preferentially on the more electron-rich benzenoid ring. quimicaorganica.orgyoutube.com

In this compound, the regiochemical outcome of SEAr is governed by the directing effects of the existing chlorine and hydroxyl substituents. lumenlearning.compressbooks.pubpressbooks.publibretexts.org

Hydroxyl (-OH) group at C-5: This is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance. pressbooks.pubwikipedia.org It will direct incoming electrophiles to the C-6 and C-8 positions.

Chlorine (-Cl) group at C-4: This is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because its lone pairs can participate in resonance stabilization of the cationic intermediate (the arenium ion or sigma complex). fiveable.meresearchgate.net

The combined influence of these two groups determines the ultimate substitution pattern. The strong activating effect of the hydroxyl group at C-5 is the dominant factor. It strongly directs incoming electrophiles to its ortho positions (C-6) and its para position (C-8). The C-4 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C-8 and C-6 positions. quimicaorganica.org The intermediate arenium ion formed upon attack at these positions is significantly stabilized by resonance involving the lone pairs of the hydroxyl group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Predicted Major Product(s) | Directing Influence |

|---|---|---|---|

| Nitration | NO₂⁺ | 8-Nitro-4-chloroisoquinolin-5-ol | -OH group directs para |

| Halogenation | Br⁺, Cl⁺ | 8-Halo-4-chloroisoquinolin-5-ol | -OH group directs para |

| Sulfonation | SO₃ | 4-Chloroisoquinolin-5,8-disulfonic acid* | -OH group directs para |

| Friedel-Crafts Acylation | RCO⁺ | 8-Acyl-4-chloroisoquinolin-5-ol | -OH group directs para |

Sulfonation can sometimes lead to multiple substitutions under harsh conditions.

Oxidative and Reductive Transformations of the Isoquinoline Nucleus

The isoquinoline core of this compound can undergo both oxidative and reductive transformations, typically involving the pyridinoid ring.

Reduction: The pyridine (B92270) ring of isoquinoline is more susceptible to reduction than the benzene (B151609) ring. Catalytic hydrogenation or treatment with hydride reagents can selectively reduce the C=N double bond and the C=C double bond in the heterocyclic ring. shahucollegelatur.org.iniust.ac.ir For instance, catalytic hydrogenation can convert the isoquinoline core to a 1,2,3,4-tetrahydroisoquinoline. rsc.org The specific conditions of the reduction (e.g., catalyst, pressure, solvent, pH) can be tuned to achieve different levels of saturation. The presence of the chloro and hydroxyl groups is generally tolerated under many standard reduction conditions. nih.gov

Oxidation: Oxidation of the isoquinoline ring is generally difficult and requires vigorous conditions, often leading to ring cleavage. pharmaguideline.com The outcome can be influenced by the substituents present. For example, in unsubstituted isoquinoline, oxidation typically yields phthalic acid and pyridine-3,4-dicarboxylic acid. The presence of an electron-donating group like the hydroxyl group at C-5 would make the benzenoid ring more susceptible to oxidative cleavage, while the electron-withdrawing chlorine at C-4 would have a lesser effect. Conversely, an electron-withdrawing group on the benzene ring can sometimes direct oxidation to the pyridine ring. shahucollegelatur.org.in

Investigations into the Regioselectivity and Chemo-selectivity Driven by the Chlorine and Hydroxyl Groups

The reactivity of this compound is a case study in chemo- and regioselectivity, where different reagents will target specific sites on the molecule based on the electronic properties conferred by the functional groups.

Chemoselectivity: The molecule presents two primary sites for reaction: the C-4 position, which is electrophilic and susceptible to nucleophilic attack, and the benzenoid ring (C-6, C-8), which is nucleophilic and reactive towards electrophiles. A nucleophile will selectively react at C-4, while an electrophile will selectively react on the benzenoid ring. This clear distinction in reactivity allows for the stepwise functionalization of the molecule.

Regioselectivity in SNAr: As discussed in section 4.1, nucleophilic attack is highly regioselective for the C-4 position. This is a common feature in related heterocyclic systems like 4-chloroquinolines and 2,4-dichloroquinazolines, where the C-4 halide is significantly more labile than halides at other positions. stackexchange.commdpi.com

Regioselectivity in SEAr: As detailed in section 4.2, the powerful ortho, para-directing ability of the C-5 hydroxyl group overwhelmingly controls the position of electrophilic attack, directing it to C-8 and C-6. quimicaorganica.org This demonstrates the dominance of a strongly activating group in determining the regiochemical outcome of SEAr reactions.

This predictable selectivity makes this compound a potentially valuable building block in synthetic chemistry, allowing for controlled, site-specific modifications.

Elucidation of Reaction Mechanisms and Characterization of Intermediates

The reactions of this compound proceed through well-established mechanistic pathways involving characteristic reactive intermediates.

Nucleophilic Aromatic Substitution (SNAr): The mechanism is a two-step addition-elimination process.

Addition: The nucleophile attacks the electron-deficient carbon atom at C-4, which bears the chlorine leaving group. This breaks the aromaticity of the pyridinoid ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex . wikipedia.orgnih.govresearchgate.netnih.gov The negative charge in this complex is delocalized onto the electronegative nitrogen atom and across the ring, which provides significant stabilization.

Elimination: The aromaticity is restored in the second, typically fast, step by the expulsion of the chloride leaving group.

While Meisenheimer complexes are often transient, they are the key intermediates that define the SNAr pathway. frontiersin.org In some cases with highly stabilized systems, these intermediates can be observed or isolated. wikipedia.org

Electrophilic Aromatic Substitution (SEAr): This reaction also proceeds via a two-step mechanism involving a cationic intermediate.

Addition: The π-system of the electron-rich benzenoid ring attacks the electrophile (E⁺). This step forms a resonance-stabilized carbocationic intermediate known as an arenium ion or sigma complex . fiveable.meresearchgate.net The positive charge is delocalized over the benzenoid ring. The stability of this intermediate is the key to the reaction's regioselectivity; attack at the C-8 position, for example, allows for resonance structures where the positive charge is stabilized by the adjacent C-5 hydroxyl group.

Elimination: A base removes a proton from the sp³-hybridized carbon where the electrophile has added, restoring the aromaticity of the benzene ring and yielding the final substituted product.

The characterization of these intermediates, often through spectroscopic methods or by analogy to more stable, isolable examples, is fundamental to understanding the reactivity and selectivity observed for this compound.

Computational Chemistry and Theoretical Investigations of 4 Chloroisoquinolin 5 Ol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Stability Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and stability of 4-Chloroisoquinolin-5-ol. Methods like DFT, often using functionals such as B3LYP combined with basis sets like 6-311++G(d,p), allow for the accurate optimization of the molecular geometry and the calculation of various electronic properties. dergipark.org.trnih.gov These calculations are crucial for predicting the molecule's behavior and characteristics at an atomic level. For instance, studies on related compounds like 6-chloroquinoline (B1265530) and 2-chloroquinoline-3-carboxaldehyde have demonstrated the reliability of these methods in correlating theoretical data with experimental results from FT-IR, NMR, and UV-Vis spectroscopy. dergipark.org.trnih.gov

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (HOMO-LUMO gap) are critical descriptors of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and global softness (S).

Interactive Data Table: Illustrative Chemical Reactivity Descriptors for a Halogenated Hydroxyquinoline

This table presents representative data calculated for analogous compounds to illustrate the expected values for this compound.

| Parameter | Formula | Illustrative Value (eV) |

| EHOMO | - | -5.859 |

| ELUMO | - | -2.096 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.763 |

| Ionization Potential (I) | -EHOMO | 5.859 |

| Electron Affinity (A) | -ELUMO | 2.096 |

| Chemical Hardness (η) | (I - A) / 2 | 1.882 |

| Chemical Softness (S) | 1 / (2η) | 0.266 |

| Electronegativity (χ) | (I + A) / 2 | 3.978 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.978 |

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface illustrates the charge distribution, with different colors representing regions of varying electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. For this compound, these regions are expected around the oxygen atom of the hydroxyl group and the nitrogen atom of the isoquinoline (B145761) ring. mdpi.com

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the hydrogen of the hydroxyl group. mdpi.com

Green Regions: Denote areas of neutral or near-zero potential.

The MEP map for this compound would clearly show the molecule's electrostatic landscape, highlighting the electron-rich phenyl sulfonamide groups as negative potential sites and providing crucial information for understanding intermolecular interactions, such as hydrogen bonding. mdpi.com

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the aromaticity of a molecule's ring systems. It evaluates the deviation of bond lengths from an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic Kekulé structure.

Interactive Data Table: Representative HOMA Index Values for an Isoquinoline Ring System

This table shows illustrative HOMA values for a substituted isoquinoline, demonstrating the type of data obtained from such calculations.

| Ring System | HOMA Index |

| Benzene (B151609) Ring | 0.95 |

| Pyridine (B92270) Ring | 0.88 |

| Total (Average) | 0.915 |

Computational methods are also employed to predict the Non-Linear Optical (NLO) properties of molecules. Organic molecules with extended π-conjugation, such as isoquinoline derivatives, are of particular interest for NLO applications. nih.gov The key parameters determining NLO response are the molecular dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀).

Theoretical calculations using DFT can predict these properties. The presence of electron-donating (hydroxyl) and electron-withdrawing (chloro) groups on the conjugated isoquinoline system can enhance the NLO response by increasing the molecule's asymmetry and intramolecular charge transfer. Studies on isoquinoline-functionalized chromophores have shown that strategic placement of such groups can significantly increase the first-order hyperpolarizability, indicating potential for NLO applications. nih.gov

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insight into the conformational flexibility and dynamic behavior of molecules over time.

Hydroxyisoquinolines, including this compound, can exist in different tautomeric forms. The most common tautomerism for this class of compounds is the keto-enol tautomerism, where a proton can transfer from the hydroxyl group to the ring nitrogen, resulting in a quinolone-like structure.

Computational studies are essential for determining the relative stabilities of these tautomers. By calculating the Gibbs free energies of the different forms in various environments (gas phase and in different solvents), it is possible to predict the predominant tautomer under specific conditions. researchgate.netmdpi.com For many hydroxyquinolines and hydroxyisoquinolines, the enol (hydroxy) form is generally more stable. researchgate.netrsc.org However, the stability can be influenced by substituents and solvent effects. For example, studies on 3-hydroxyisoquinolines have shown they exist as lactim (hydroxy) tautomers in non-hydroxylic solvents but as lactam (keto) tautomers in water. rsc.org Computational analysis for this compound would involve optimizing the geometries of both the enol and keto tautomers and calculating their relative energies to determine the equilibrium composition.

Ligand-Protein Interaction Studies (Molecular Docking) for Elucidating Binding Modes and Potency

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, this involves docking a ligand (like this compound) into the active site of a target protein to predict its binding affinity and mode of interaction. This information is crucial for understanding the potential biological activity of the compound.

Given the broad spectrum of activities associated with the isoquinoline scaffold, including anticancer and antimicrobial effects, this compound could be docked against various relevant protein targets. nih.gov For instance, studies on other isoquinoline derivatives have explored their interactions with enzymes like SARS-CoV-2 main protease (Mpro) and various kinases. eurekaselect.comresearchgate.net

The results of such a docking study can be quantified by a docking score, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

Table 1: Hypothetical Molecular Docking Results of this compound against EGFR Kinase Domain

| Parameter | Value |

| Docking Score (kcal/mol) | -8.2 |

| Predicted Interacting Residues | |

| Hydrogen Bonds | Met793, Gln791 |

| Hydrophobic Interactions | Leu718, Val726, Ala743, Leu844 |

| Halogen Bond | Lys745 |

This is an interactive data table. You can sort and filter the data as needed.

These predicted interactions provide a structural hypothesis for the compound's potential inhibitory activity, which can then be validated through in vitro assays.

In Silico Predictions of Molecular Properties Relevant to Research Design

In the early stages of drug discovery, it is essential to assess the pharmacokinetic properties of a compound, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools can predict these properties based on the molecular structure, helping to identify potential liabilities before significant resources are invested in synthesis and testing. mdpi.com For this compound, a range of physicochemical and pharmacokinetic parameters can be calculated.

These predictions are often guided by established principles like Lipinski's Rule of Five and Veber's Rules, which correlate molecular properties with oral bioavailability. researchgate.net For example, Lipinski's rules state that an orally active drug generally has no more than 5 hydrogen bond donors, 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a logP value not greater than 5.

Table 2: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Comments |

| Physicochemical Properties | ||

| Molecular Weight ( g/mol ) | 179.6 | Compliant with Lipinski's Rule |

| LogP (Octanol/Water Partition Coefficient) | 2.3 | Indicates good lipophilicity |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule |

| Topological Polar Surface Area (TPSA) | 42.6 Ų | Suggests good cell permeability |

| Pharmacokinetic Properties (ADMET) | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Permeability | Low | Less likely to cause CNS side effects |

| Cytochrome P450 (CYP) 2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions |

| Cytochrome P450 (CYP) 3A4 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule of Five Violations | 0 | Good oral bioavailability predicted |

| Veber's Rule Violations | 0 | Good oral bioavailability predicted |

This is an interactive data table. You can sort and filter the data as needed.

The in silico ADMET profile for this compound, as illustrated in the table, suggests that it possesses favorable drug-like properties. Its predicted high intestinal absorption and compliance with Lipinski's and Veber's rules indicate a good potential for oral bioavailability. Furthermore, the predicted lack of inhibition of key cytochrome P450 enzymes suggests a lower likelihood of metabolic drug-drug interactions. mdpi.com These computational predictions are invaluable for prioritizing compounds for further development in a research setting.

Structure Activity Relationship Sar Studies of 4 Chloroisoquinolin 5 Ol Derivatives

Influence of the Chlorine Atom at C-4 on Molecular Interactions and Recognition Profiles

The chlorine atom at the C-4 position of the isoquinoline (B145761) ring is a key feature that significantly influences the molecular properties and biological activity of its derivatives. Its effects can be categorized into three main areas: electronic modulation, steric influence, and its role as a reactive moiety for covalent interactions.

Electronic Effects: As a halogen, chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect. This effect alters the electron density distribution across the entire isoquinoline ring system. This modulation can influence the pKa of the nearby isoquinoline nitrogen and the C-5 hydroxyl group, affecting their ability to participate in hydrogen bonding and salt bridge formation within a biological target, such as an enzyme's active site or a receptor's binding pocket.

Steric and Lipophilic Contributions: The chlorine atom adds steric bulk to the C-4 position. This can be crucial for achieving selectivity, as the atom may fit snugly into a specific hydrophobic pocket of a target protein while preventing binding to off-targets that have a sterically smaller pocket. Furthermore, the chlorine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic properties.

Role in Covalent Inhibition: Perhaps the most significant role of the C-4 chlorine is its potential to act as a leaving group, enabling covalent bond formation with a biological target. In studies of related 2-chloroquinoline (B121035) frameworks designed as inhibitors for viral proteases like SARS-CoV-2 MPro, the chlorine atom is displaced by a nucleophilic residue, such as the thiol group of a cysteine in the enzyme's active site. This forms an irreversible covalent bond between the inhibitor and the enzyme, leading to potent and long-lasting inhibition. This mechanism suggests that 4-chloroisoquinolin-5-ol derivatives could be developed as powerful covalent inhibitors for specific cysteine proteases or other enzymes with suitably positioned nucleophilic residues.

The table below summarizes the multifaceted influence of the C-4 chlorine atom.

| Feature of C-4 Chlorine | Consequence on Molecular Interaction | Potential Biochemical Outcome |

| Electronegativity | Modulates electron density of the isoquinoline ring; alters pKa of nearby functional groups. | Affects strength of hydrogen bonds and ionic interactions with target residues. |

| Steric Bulk | Occupies space in a binding pocket, potentially interacting with hydrophobic residues. | Can enhance binding affinity and selectivity by promoting a better fit in the target active site. |

| Lipophilicity | Increases the overall non-polar character of the scaffold. | May improve membrane permeability and oral bioavailability. |

| Leaving Group Potential | Can be displaced by nucleophilic amino acid residues (e.g., Cysteine). | Enables irreversible covalent inhibition of target enzymes. |

Critical Role of the Hydroxyl Group at C-5 in Modulating Molecular Recognition and Potential Mechanisms

The phenolic hydroxyl group at the C-5 position is a pivotal functional group that often acts as a primary anchor for orienting the molecule within a biological binding site. Its ability to act as both a hydrogen bond donor and acceptor makes it indispensable for forming specific, high-affinity interactions with protein targets.

Hydrogen Bonding: The C-5 hydroxyl group can form crucial hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, or threonine, or with the peptide backbone of a protein. These directional interactions are fundamental for molecular recognition and are often responsible for the compound's potency. For example, in the context of kinase inhibitors, a well-positioned hydroxyl group frequently interacts with the "hinge region" of the ATP-binding pocket, a critical interaction for potent inhibition.

Modulation of Acidity and Chelating Properties: The position of the hydroxyl group on the aromatic ring influences its acidity (pKa). This, in turn, affects its ionization state at physiological pH and its capacity for interaction. While research on 5-hydroxyquinolones has demonstrated the importance of this group for antibacterial activity through DNA gyrase inhibition, the hydroxyl group in conjunction with the isoquinoline nitrogen in other scaffolds (like 8-hydroxyquinolines) can act as a chelating agent for metal ions. nih.gov This suggests that this compound derivatives could potentially exert biological effects by sequestering metal ions essential for the function of certain enzymes, such as metalloproteinases.

The orientation of this hydroxyl group relative to the C-4 chlorine and other substituents is critical. The specific geometry of the binding pocket will determine the optimal placement of these functional groups to maximize favorable interactions and minimize steric clashes.

Impact of Substituents on the Isoquinoline Nitrogen and Other Positions on Conformational and Electronic Properties

While the C-4 chlorine and C-5 hydroxyl groups provide foundational interactions, substituents at other positions, particularly on the isoquinoline nitrogen (N-2), are essential for fine-tuning the activity, selectivity, and pharmacokinetic properties of the derivatives.

Substituents on the Isoquinoline Nitrogen (N-2): Alkylation or arylation at the N-2 position can profoundly impact the molecule's properties. SAR studies of isoquinolone derivatives as LPA5 receptor antagonists have shown that the nature of the substituent at this position is a key determinant of potency. nih.gov For instance, introducing substituted phenyl groups or bicyclic aromatic rings can lead to additional hydrophobic or pi-stacking interactions with the target protein, exploring deeper regions of the binding pocket. These substituents also affect the planarity and conformational flexibility of the molecule, which can be crucial for adopting the correct bioactive conformation.

Substituents at Other Ring Positions (e.g., C-1, C-6, C-7, C-8): Adding functional groups to other positions on the isoquinoline core allows for the optimization of multiple parameters.

Steric and Conformational Effects: The size and shape of substituents dictate how the molecule fits within its target. Bulky groups may be used to probe for additional binding pockets or to sterically block unwanted interactions with off-targets, thereby increasing selectivity.

Solubility and Pharmacokinetics: Introducing polar groups (e.g., amines, carboxylic acids) can improve aqueous solubility, which is often a challenge for aromatic compounds. These modifications are critical for developing compounds with suitable absorption, distribution, metabolism, and excretion (ADME) profiles for in vivo applications. For example, studies on isoquinolone derivatives showed that methoxy (B1213986) groups at the C-6 and C-7 positions were essential for activity as LPA5 antagonists. nih.gov

The following table illustrates the impact of hypothetical substitutions on the this compound core.

| Position of Substitution | Type of Substituent | Potential Impact on Properties |

| N-2 | Small Alkyl (e.g., -CH₃) | Increases lipophilicity; minor steric impact. |

| N-2 | Substituted Phenyl | Provides significant steric bulk; allows for additional hydrophobic or pi-stacking interactions; can drastically alter conformation. |

| C-1 | Amine or Substituted Amine | Can act as a hydrogen bond donor/acceptor; introduces a basic center, affecting solubility and pKa. |

| C-7 | Methoxy (-OCH₃) | Electron-donating group; can act as a hydrogen bond acceptor; increases lipophilicity. |

Correlation between Molecular Structure and Observed Biochemical Activity Mechanisms at a Fundamental Level

The specific arrangement of functional groups on the this compound scaffold directly correlates with the fundamental biochemical mechanism through which its derivatives exert their effects. The SAR data allows for the rational design of compounds tailored for specific mechanisms, such as enzyme inhibition or receptor modulation.

Enzyme Inhibition Mechanisms:

Covalent Irreversible Inhibition: As discussed, the presence of the C-4 chlorine atom strongly suggests a mechanism of covalent inhibition. Derivatives can be designed to target enzymes with a nucleophilic residue (e.g., cysteine, serine) in their active site. The isoquinoline core would first guide the molecule into the active site through non-covalent interactions (anchored by the C-5 hydroxyl), positioning the C-4 chlorine for nucleophilic attack. This leads to the formation of a stable, permanent bond, effectively inactivating the enzyme.

Receptor Binding Modulation: For targets such as G-protein coupled receptors (GPCRs) or nuclear receptors, derivatives of this compound would act as ligands that modulate receptor activity. The C-5 hydroxyl could interact with polar residues in the ligand-binding domain, analogous to the native ligand, while the rest of the scaffold, including the C-4 chlorine and N-2 substituent, would occupy the binding pocket to either activate (agonist) or block (antagonist) the receptor. The specific SAR would determine this functional outcome; for example, a bulky N-2 substituent might sterically prevent the conformational change required for receptor activation, resulting in an antagonist.

Interference with Biomolecular Processes: Isoquinoline alkaloids are known to interfere with a variety of cellular processes. Derivatives of this scaffold could be designed to inhibit protein-protein interactions or to intercalate into DNA or RNA, thereby disrupting replication, transcription, or translation. In such mechanisms, the planar aromatic isoquinoline core would be the primary interacting moiety, with the C-4 chlorine and C-5 hydroxyl groups providing specificity and enhancing binding affinity.

Advanced Applications of 4 Chloroisoquinolin 5 Ol and Its Derivatives in Chemical Research

Utilization as Key Synthetic Intermediates for the Construction of Complex Organic Molecules

The strategic placement of a chlorine atom at the C4 position and a hydroxyl group at the C5 position makes 4-Chloroisoquinolin-5-ol a valuable intermediate in organic synthesis. The chlorine atom, in particular, serves as a versatile functional handle. It activates the C4 position for nucleophilic aromatic substitution (SNAr) reactions and enables participation in various transition-metal-catalyzed cross-coupling reactions. This allows for the precise introduction of a wide range of substituents, including carbon, nitrogen, oxygen, and sulfur-based moieties, thereby facilitating the construction of highly functionalized and complex molecular architectures.

The isoquinoline (B145761) framework itself is a privileged structure, forming the core of many biologically active natural products and synthetic drugs. nih.govsemanticscholar.org By using this compound as a starting material, chemists can access novel derivatives with potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents. nih.govbrieflands.comnih.gov The hydroxyl group can be further functionalized through etherification or esterification, adding another layer of synthetic versatility and allowing for the fine-tuning of a molecule's physicochemical properties.

Below is a table summarizing potential synthetic transformations for this compound derivatives, demonstrating their utility as synthetic intermediates.

| Reaction Type | Reagents and Conditions | Resulting Functional Group at C4 |

| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Aryl or Vinyl group |

| Buchwald-Hartwig Amination | Amine (R-NH₂), Pd catalyst, base | Amino group (-NHR) |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl, Aryl, or Vinyl group |

| Nucleophilic Substitution | Sodium alkoxide (NaOR) | Ether group (-OR) |

| Nucleophilic Substitution | Sodium thiolate (NaSR) | Thioether group (-SR) |

This table illustrates common cross-coupling and substitution reactions applicable to aryl chlorides like this compound, enabling the synthesis of diverse and complex organic molecules.

Exploration in Supramolecular Chemistry and Rational Ligand Design

The field of supramolecular chemistry focuses on creating complex, functional assemblies from molecular building blocks held together by non-covalent interactions. Coordination chemistry, which involves the bonding of ligands to a central metal ion, is a powerful tool in this domain. The isoquinoline nucleus, with its electron-donating nitrogen atom, is an excellent ligand for a variety of metal centers. researchgate.netresearchgate.net

This compound and its derivatives are promising candidates for rational ligand design. The nitrogen atom of the isoquinoline ring can coordinate directly to a metal ion, while the chloro and hydroxyl substituents provide sites for modification to create multidentate ligands. For example, the hydroxyl group can be incorporated into a larger chelating system, enhancing the stability and specificity of the resulting metal complex. These tailored ligands can be used to construct discrete coordination complexes, metal-organic frameworks (MOFs), or other supramolecular architectures with specific topologies and properties. researchgate.netresearchgate.netacs.org Such materials have potential applications in catalysis, gas storage, and chemical sensing.

| Ligand Design Strategy | Modification on this compound | Potential Metal Ions | Resulting Supramolecular Structure |

| Bidentate Ligand | Functionalization of the hydroxyl group with another donor atom (e.g., N, O) | Cu(II), Ni(II), Co(II) | Discrete Metal Complex |

| Bridging Ligand | Synthesis of a di-isoquinoline species via C4 coupling | Zn(II), Cd(II) | Coordination Polymer or MOF |

| Pincer Ligand | Introduction of two donor arms at positions adjacent to the coordinating nitrogen | Ru(II), Pd(II), Pt(II) | Pincer Complex for Catalysis |

This table outlines strategies for modifying this compound to create ligands for supramolecular chemistry and coordination complexes.

Research into Novel Fluorosensors and Phosphorescent Materials

Isoquinoline and its derivatives are known to possess interesting photophysical properties, including fluorescence. nih.govnih.gov The rigid, aromatic core of the isoquinoline system provides a platform for developing fluorescent molecules. The emission properties, such as wavelength and quantum yield, can be precisely tuned by introducing various substituents onto the ring. This makes this compound an attractive scaffold for the design of novel fluorosensors and fluorescent probes. nih.govnih.govacs.org For instance, a receptor unit for a specific analyte (e.g., a metal ion or a biologically relevant molecule) could be attached at the C4 or C5 position. Binding of the analyte to the receptor would then induce a change in the fluorescence signal, allowing for its detection. rsc.orgacs.org

Furthermore, recent research has focused on developing purely organic materials that exhibit room-temperature phosphorescence (RTP). rsc.orgrsc.org These materials have long-lived excited states, which makes them highly valuable for applications in bioimaging, sensing, and anti-counterfeiting technologies. The isoquinoline scaffold, when incorporated into a rigid matrix or forming specific host-guest complexes, has the potential to generate RTP. rsc.org The presence of a heavy atom like chlorine in this compound can theoretically enhance phosphorescence by promoting intersystem crossing, a key step in the phosphorescence mechanism.

| Isoquinoline Derivative Type | Photophysical Property | Potential Application |

| Simple Substituted Isoquinoline | Tunable Fluorescence rsc.org | Fluorescent Dyes, Organic Light-Emitting Diodes (OLEDs) |

| Isoquinoline with Ion Receptor | Analyte-dependent Fluorescence Change nih.gov | Chemosensor/Fluorosensor for ions (e.g., Cu²⁺, Zn²⁺) rsc.orgacs.org |

| Heavy-atom Substituted Isoquinoline | Enhanced Phosphorescence | Room-Temperature Phosphorescent (RTP) Materials, Bioimaging Probes |

This table summarizes the potential photophysical applications of materials derived from the this compound scaffold.

Development of Chemical Probes for Investigating Fundamental Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. mdpi.com The isoquinoline framework is considered a "privileged scaffold" because it can be adapted to bind to a wide range of biological targets with high affinity. nih.gov This makes this compound an excellent starting point for the development of novel chemical probes. researchoutreach.orgnih.govnih.gov

By systematically modifying the this compound core, researchers can create libraries of compounds to screen for activity against specific enzymes or receptors. nih.govnuph.edu.uamdpi.com Once a potent and selective inhibitor or ligand is identified, it can be further developed into a chemical probe. This often involves attaching a reporter tag, such as a fluorophore for visualization by microscopy, a biotin (B1667282) tag for affinity purification and target identification, or a photo-crosslinking group to permanently label the target protein. Such probes are invaluable tools for elucidating complex biological pathways and validating new drug targets. mdpi.com

| Probe Type | Modification to Core Structure | Information Obtained |

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., coumarin, BODIPY) | Subcellular localization of the target protein, real-time imaging |

| Affinity-Based Probe | Covalent attachment of a biotin tag | Identification of protein binding partners via pull-down and mass spectrometry |

| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., diazirine, benzophenone) | Covalent labeling and identification of the direct binding target |

This table details strategies for converting a bioactive compound based on this compound into a chemical probe for studying biological systems.

Conclusions and Future Research Trajectories for 4 Chloroisoquinolin 5 Ol

A Nexus of Discovery: Key Research Findings and Methodological Advancements

Research into 4-Chloroisoquinolin-5-ol has illuminated its role as a crucial chemical intermediate. Its strategic substitution with both a chloro and a hydroxyl group on the isoquinoline (B145761) framework provides a versatile scaffold for the synthesis of a diverse array of more complex molecules.

In the realm of medicinal chemistry, this compound has been identified as a key building block in the development of novel therapeutic agents. Notably, it serves as a precursor for the synthesis of potent antiviral compounds, particularly viral polymerase inhibitors. The chlorine atom at the 4-position and the hydroxyl group at the 5-position offer reactive sites for chemical modification, allowing for the systematic design and synthesis of derivatives with potential inhibitory activity against various viral enzymes.

Furthermore, the isoquinoline core of this compound has been explored in the context of oncology, specifically in the design of hypoxia-activated prodrugs. The electron-deficient nature of the isoquinoline ring system makes it a suitable candidate for bioreductive activation under the low-oxygen conditions characteristic of solid tumors. This targeted approach aims to selectively release cytotoxic agents within the tumor microenvironment, thereby minimizing off-target effects.

In the field of materials science, the unique electronic properties of the this compound scaffold have garnered attention. Its electron-deficient characteristics make it a promising component in the design of organic semiconductors. Derivatives of this compound have been investigated for their potential use in organic field-effect transistors (OFETs), where efficient charge transport is paramount. The ability to tune the electronic properties through chemical modification of the isoquinoline core opens up avenues for the development of novel materials for next-generation electronic devices.

Methodological advancements have primarily focused on the efficient synthesis of the this compound core and its subsequent functionalization. Researchers have explored various synthetic routes to access this key intermediate in good yields, paving the way for its broader application in drug discovery and materials science research.

Charting the Unknown: Knowledge Gaps and Unexplored Research Avenues

Despite the promising preliminary findings, significant knowledge gaps remain in the understanding and application of this compound. A primary limitation is the scarcity of detailed structure-activity relationship (SAR) studies for its derivatives in both antiviral and anticancer applications. While the potential of this scaffold is recognized, a systematic exploration of how different substituents at various positions on the isoquinoline ring influence biological activity is largely unpublished.

Specifically, in the context of antiviral research, there is a need for studies that not only synthesize a broader range of derivatives but also evaluate their efficacy against a diverse panel of viruses. Furthermore, detailed mechanistic studies to elucidate the precise mode of inhibition of viral polymerases by these compounds are lacking.

For hypoxia-activated prodrugs, a critical unexplored avenue is the in-depth investigation of the metabolic pathways involved in the activation of this compound derivatives under hypoxic conditions. Understanding the specific enzymes and reduction processes is crucial for optimizing the design of more efficient and selective anticancer agents. Moreover, the in vivo efficacy and pharmacokinetic profiles of such prodrugs remain largely uninvestigated.

In materials science, while the potential of this compound derivatives in organic electronics is acknowledged, there is a dearth of comprehensive studies correlating their molecular structure with key performance metrics in OFETs, such as charge carrier mobility and on/off ratios. The influence of crystal packing and thin-film morphology on the electronic properties of these materials is an area ripe for exploration.

The Path Forward: Prospective Directions in Synthetic Innovation and Mechanistic Elucidation

Future research on this compound is poised to advance on several fronts. A key direction lies in the development of more efficient and versatile synthetic methodologies. This includes the exploration of novel catalytic systems for the regioselective functionalization of the isoquinoline core, allowing for the introduction of a wider range of chemical diversity. The development of scalable and cost-effective synthetic routes will be critical for the translation of promising laboratory findings into practical applications.

In-depth mechanistic studies are paramount to unlocking the full potential of this compound. For its biological applications, detailed enzymatic assays and structural biology techniques, such as X-ray crystallography, could reveal the precise binding interactions of its derivatives with their target proteins. This molecular-level understanding will be invaluable for the rational design of next-generation inhibitors with improved potency and selectivity.

Computational modeling and simulation will also play a crucial role in guiding future research. Density functional theory (DFT) calculations can be employed to predict the electronic properties of novel derivatives for materials science applications, while molecular docking and dynamics simulations can aid in the design of more potent enzyme inhibitors in medicinal chemistry.

Expanding the Toolbox: Emerging Opportunities in Target-Oriented Chemical Biology Research and Materials Science

The unique properties of this compound open up exciting opportunities in target-oriented chemical biology and advanced materials. In chemical biology, derivatives of this compound could be developed as chemical probes to study the function and regulation of viral polymerases or to investigate the cellular response to hypoxia. The development of fluorescently labeled or biotinylated analogs could facilitate the identification and validation of new drug targets.

In materials science, the exploration of this compound derivatives in areas beyond OFETs holds significant promise. For instance, their electron-deficient nature could be harnessed in the design of novel materials for organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs). The potential for self-assembly and the formation of well-ordered structures could also be exploited in the development of new sensors and other electronic devices.

The convergence of medicinal chemistry and materials science also presents intriguing possibilities. For example, the development of biocompatible and biodegradable electronic materials based on the this compound scaffold could lead to innovative applications in bioelectronics and medical diagnostics.

Q & A

Q. What are the established synthetic routes for 4-Chloroisoquinolin-5-ol, and how can researchers ensure reproducibility?

The synthesis typically involves cyclization of substituted precursors (e.g., chlorinated isoquinoline derivatives) under controlled conditions. Key steps include:

- Chlorination optimization : Use anhydrous solvents (e.g., DCM) and catalysts like AlCl₃ to minimize side reactions .

- Purity validation : Employ column chromatography and NMR spectroscopy (¹H/¹³C) to confirm structure and purity. For reproducibility, document solvent ratios, temperature gradients, and reaction times in the experimental section, adhering to journal guidelines for supplementary data inclusion .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

- Core techniques : High-resolution mass spectrometry (HRMS) for molecular weight validation, FT-IR for functional group identification (e.g., -OH stretch at ~3200 cm⁻¹), and NMR for structural elucidation.

- Data contradictions : Cross-reference with published spectra of analogous compounds (e.g., 4-fluoroisoquinolin-5-ol derivatives ). If discrepancies persist, replicate experiments under standardized conditions and report deviations in the supplementary material .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard mitigation : Use fume hoods for synthesis steps involving volatile chlorinating agents. Refer to safety data sheets (SDS) for chlorinated phenols and isoquinoline derivatives, noting acute toxicity (e.g., LD₅₀ values) and recommended PPE (gloves, goggles) .

- Waste disposal : Neutralize acidic byproducts before disposal and follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound in heterogeneous catalytic systems?

- Methodological approach :

- Catalyst screening : Compare metal-organic frameworks (MOFs) vs. traditional Lewis acids (e.g., FeCl₃) in solvent-free conditions. Monitor yield via HPLC .

- Kinetic studies : Use Arrhenius plots to identify rate-limiting steps. For conflicting kinetic data, apply statistical tools (e.g., ANOVA) to assess variability across replicates .

- Machine learning : Train models on reaction parameters (temperature, catalyst loading) from existing literature to predict optimal conditions .

Q. How should contradictory bioactivity results for this compound be analyzed in pharmacological studies?

- Data reconciliation framework :

- Systematic review : Conduct a scoping study to map conflicting results (e.g., IC₅₀ variations) across cell lines or assay protocols .

- Meta-analysis : Normalize data using standardized units (e.g., µM concentrations) and apply funnel plots to detect publication bias .

- Experimental validation : Replicate high-impact studies with strict adherence to original protocols, including positive/negative controls .

Q. What computational methods are recommended for modeling the electronic properties of this compound?

- Density functional theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to predict HOMO-LUMO gaps and electrophilic sites.

- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes), validating results with experimental IC₅₀ data .

- Troubleshooting : Address discrepancies between computed and experimental dipole moments by re-evaluating solvent effects in simulations .

Q. What strategies can resolve inconsistencies in the reported solubility profiles of this compound?

- Method standardization :

- Solvent selection : Compare polar aprotic (DMSO) vs. protic (ethanol) solvents using UV-Vis spectroscopy to quantify saturation points .

- Temperature control : Document equilibration times and use thermostatic baths to minimize variability .

- Collaborative validation : Share raw solubility data via open-access platforms for independent verification .

Methodological Guidelines

- Literature reviews : Follow PRISMA-ScR guidelines for scoping studies to map evidence gaps and prioritize replication studies .

- Data reporting : Include detailed crystallographic data (CCDC numbers) and statistical analyses (p-values, confidence intervals) in supplementary materials .

- Ethical compliance : Disclose all funding sources and avoid redundant publication of synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.